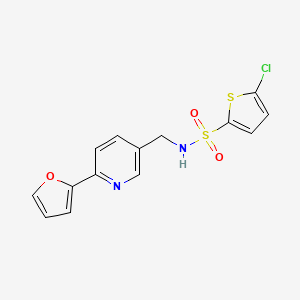

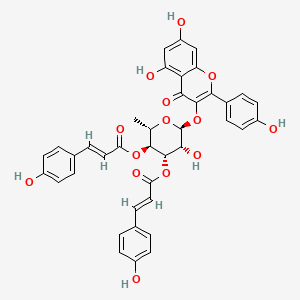

![molecular formula C22H22N6 B2714084 (4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine CAS No. 946289-48-1](/img/structure/B2714084.png)

(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

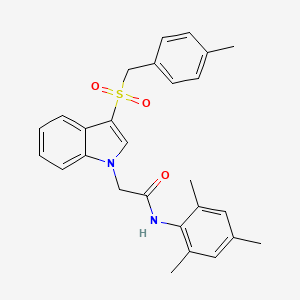

Synthesis Analysis

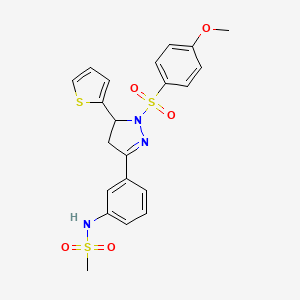

While there’s no direct information on the synthesis of “(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine”, we can refer to related compounds for potential synthesis methods. For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, can be synthesized using a continuous flow microreactor system . The process involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

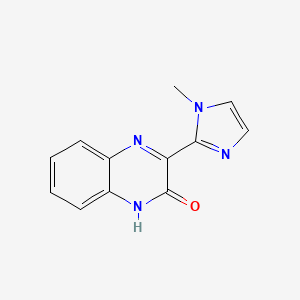

Molecular Structure Analysis

The molecular structure of “(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine” can be inferred from its name and similar compounds. For example, Imatinib, a therapeutic agent to treat leukemia, has been structurally characterized in its freebase form . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Scientific Research Applications

Pteridine Synthesis and Structural Insights

Research on pteridines, such as the work by Albert (1979), provides foundational knowledge on synthesizing 2-alkylpteridin-4-ones from 2-aminopyrazine-3-carboxamide and its derivatives. This study lays the groundwork for understanding the chemical reactions and structural characteristics pertinent to derivatives like (4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine (Albert, 1979).

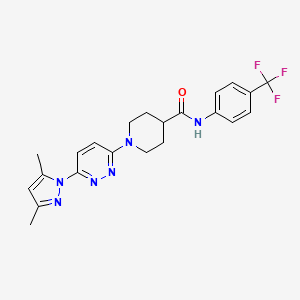

Application in Medicinal Chemistry

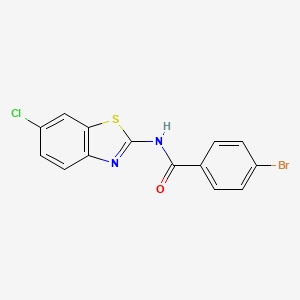

The potential for medicinal applications of pteridine derivatives is highlighted by research into palladium(II) and platinum(II) complexes containing benzimidazole ligands, which have been synthesized as potential anticancer compounds. Such studies indicate the versatile nature of pteridine derivatives in forming complexes that could be explored for therapeutic uses (Ghani & Mansour, 2011).

Antagonistic Activities

Explorations into the antagonistic activities of pteridine derivatives, such as the synthesis of amines containing 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine fragments, have revealed compounds with picomolar-level activity. This underscores the potential of pteridine derivatives in pharmacology, specifically in designing receptor antagonists with high efficacy (Ivachtchenko et al., 2013).

Corrosion Inhibition

Moreover, pteridine derivatives have been evaluated for their performance in corrosion inhibition, demonstrating the chemical versatility and applicability of these compounds beyond purely pharmaceutical contexts. This suggests a potential research avenue for (4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine in materials science (Boughoues et al., 2020).

properties

IUPAC Name |

4-N-(4-methylphenyl)-2-N-(3-phenylpropyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6/c1-16-9-11-18(12-10-16)26-21-19-20(24-15-14-23-19)27-22(28-21)25-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKISKDPCKWLSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B2714005.png)

![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)

![N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714022.png)